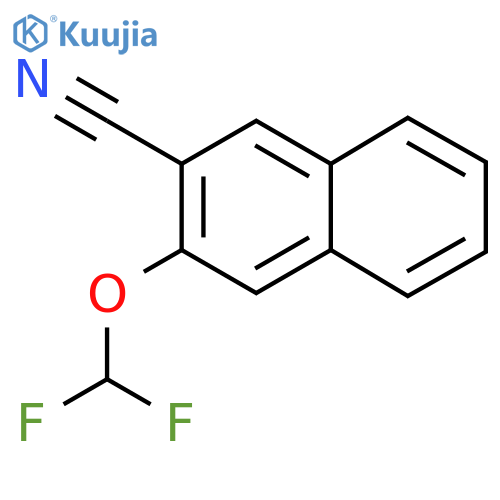

Cas no 1261870-93-2 (2-Cyano-3-(difluoromethoxy)naphthalene)

1261870-93-2 structure

商品名:2-Cyano-3-(difluoromethoxy)naphthalene

CAS番号:1261870-93-2

MF:C12H7F2NO

メガワット:219.186889886856

CID:4935689

2-Cyano-3-(difluoromethoxy)naphthalene 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3-(difluoromethoxy)naphthalene

-

- インチ: 1S/C12H7F2NO/c13-12(14)16-11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-6,12H

- InChIKey: ZRAJZIXFMAHOIO-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C(C#N)C=C2C=CC=CC2=C1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 286

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 33

2-Cyano-3-(difluoromethoxy)naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219002064-500mg |

2-Cyano-3-(difluoromethoxy)naphthalene |

1261870-93-2 | 98% | 500mg |

1,038.80 USD | 2021-06-15 | |

| Alichem | A219002064-1g |

2-Cyano-3-(difluoromethoxy)naphthalene |

1261870-93-2 | 98% | 1g |

1,802.95 USD | 2021-06-15 |

2-Cyano-3-(difluoromethoxy)naphthalene 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

1261870-93-2 (2-Cyano-3-(difluoromethoxy)naphthalene) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 152840-81-8(Valine-1-13C (9CI))

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬